Cas no 8067-16-1 (Instenon)

Instenon structure
Instenon structure
Product name:Instenon
CAS No:8067-16-1
MF:C51H69N7O16
MW:1036.13087439537
CID:985976

Instenon Chemical and Physical Properties

Names and Identifiers

    • Instenon
    • [3,6-bis(methylimino)-8-(3,4,5-trimethoxybenzoyl)oxyoctyl] 3,4,5-trimethoxybenzoate,N,N-diethyl-4-hydroxy-3-methoxybenzamide,7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
    • 3,4,5-Trimethoxybenzoic acid 1,2-ethanediylbis(methylimino)-3,1-propanediyl ester mixt. with N,N-diethyl-4-hydroxy-3-methoxybenzamide & 3,7-dihydro-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6-dione
    • Inchi: 1S/C30H40N2O10.C12H17NO3.C9H12N4O3/c1-31-21(11-13-41-29(33)19-15-23(35-3)27(39-7)24(16-19)36-4)9-10-22(32-2)12-14-42-30(34)20-17-25(37-5)28(40-8)26(18-20)38-6;1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h15-18H,9-14H2,1-8H3;6-8,14H,4-5H2,1-3H3;5,14H,3-4H2,1-2H3/b31-21-,32-22+;;
    • InChI Key: CJIRYEUCSABKOK-KZPBHSKXSA-N
    • SMILES: O=C1C2=C(N=CN2CCO)N(C)C(N1C)=O.O(C(C1C=C(C(=C(C=1)OC)OC)OC)=O)CC/C(/CC/C(/CCOC(C1C=C(C(=C(C=1)OC)OC)OC)=O)=N\C)=N\C.O=C(C1C=CC(=C(C=1)OC)O)N(CC)CC

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 74
  • Rotatable Bond Count: 25
  • Complexity: 1330
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 261
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing

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